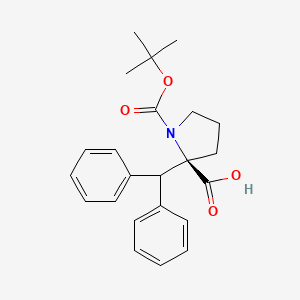

Boc-(R)-alpha-benzhydryl-proline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-benzhydryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-22(2,3)28-21(27)24-16-10-15-23(24,20(25)26)19(17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19H,10,15-16H2,1-3H3,(H,25,26)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBYLACKGJPIPO-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Stereochemical Control in Reactions Involving Boc R Alpha Benzhydryl Proline

Elucidation of Chiral Induction Mechanisms in Proline-Catalyzed Transformations

The primary mechanism by which proline and its derivatives catalyze reactions such as aldol (B89426), Mannich, and Michael additions involves the formation of a key enamine intermediate. nih.govresearchgate.netwikipedia.org The secondary amine of the proline ring reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine. This enamine then attacks an electrophilic acceptor. The stereoselectivity of this attack is governed by the specific geometry of the transition state.

In standard proline catalysis, the carboxylic acid group plays a crucial role, often acting as a Brønsted acid to activate the electrophile and participating in a hydrogen-bonded, chair-like six-membered transition state (a Zimmerman-Traxler model). wikipedia.orglibretexts.org This organized transition state assembly orients the reactants, leading to preferential attack on one face of the electrophile.

For alpha-substituted proline derivatives like Boc-(R)-alpha-benzhydryl-proline, the bulky substituent introduces a profound steric element. The benzhydryl group (-CHPh₂) acts as a formidable steric shield, effectively blocking one face of the enamine intermediate. This forces the incoming electrophile to approach from the less hindered face, thereby dictating the absolute stereochemistry of the newly formed stereocenter. nih.govrsc.org In a study on a closely related catalyst with a bulky -CPh₂OSiMe₃ group, the substituent was shown to play a critical role as a blocking group in the initial Michael reaction step of a cascade process. nih.govrsc.org This steric hindrance is the dominant factor in chiral induction for such heavily substituted proline catalysts.

Furthermore, computational studies on proline catalysis have highlighted that cocatalysts capable of hydrogen bonding can significantly alter the acidity (pKa) of the proline's carboxylic acid group, which can influence the kinetics and catalytic efficiency of the proton transfer steps within the mechanism. compchemhighlights.org

Role of Substrate Design and Conformation in Diastereomeric Ratio and Enantiomeric Excess

The stereochemical outcome of a reaction, defined by the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.), is highly dependent on the interplay between the catalyst's structure and the substrates involved. The design of the proline catalyst, particularly through substitution, is a key strategy for optimizing these outcomes.

The conformation of the pyrrolidine (B122466) ring and the orientation of its substituents are critical. Studies on the diastereoselective alkylation of N-Boc-proline esters have shown that the stereochemical course of the reaction is sensitive to the nature of the N-protecting group and the specific electrophile used. nih.gov For instance, the alkylation of N-Boc-4-substituted proline esters demonstrates that substituents on the ring can direct the approach of the electrophile. Filosa et al. found that the alkylation of (4S)- and (4R)-fluoro-N-Boc-L-proline methyl esters proceeds with high yield and diastereoselectivity, indicating that the fluorine substituent influences the conformation of the enolate intermediate. nih.gov

In the case of this compound, the massive steric bulk of the benzhydryl group is expected to lock the enamine intermediate into a specific, rigid conformation. This conformational rigidity minimizes the number of accessible transition states, leading to a significant enhancement in stereoselectivity. By restricting the rotational freedom and dictating the trajectory of the reacting partners, high diastereomeric ratios and enantiomeric excesses can be achieved.

The table below, based on findings for related substituted prolines, illustrates how modifications to the proline scaffold can influence diastereoselectivity in alkylation reactions.

| Proline Derivative | Reaction Type | Key Structural Feature | Observed Outcome/Controlling Factor | Reference |

|---|---|---|---|---|

| N-Boc-4-tert-butyldimethylsilyloxyproline menthyl ester | Alkylation | Bulky menthyl ester auxiliary | Improved diastereoselectivity; steric bulk of the ester group plays a crucial role. | nih.gov |

| N-Boc-4-fluoroproline methyl ester | Alkylation | Fluorine at C4-position | High diastereoselectivity; electronic and steric effects of fluorine influence enolate conformation. | nih.gov |

| Proline with bulky -CPh₂OSiMe₃ group | Michael Addition | Bulky alpha-substituent | Substituent acts as a steric shield, blocking one face of the enamine intermediate. | nih.govrsc.org |

Application of Computational Chemistry (e.g., DFT) for Transition State Analysis and Stereoselectivity Prediction in Related Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of organocatalyzed reactions and predicting their stereochemical outcomes. nih.govnih.gov DFT calculations allow for the detailed analysis of transition state (TS) structures and energies, providing insights that are often difficult to obtain through experimental methods alone. researchgate.netresearchgate.net

For proline-catalyzed reactions, DFT studies have been used to:

Confirm the viability of the enamine mechanism. nih.gov

Analyze the energies of competing transition states (e.g., different chair and boat conformations) to predict the major diastereomer. researchgate.net

Elucidate the role of the carboxylic acid group in stabilizing the transition state through hydrogen bonding. researchgate.net

Investigate the effect of solvent and co-catalysts on the reaction pathway. compchemhighlights.orgnih.gov

A comprehensive computational study on a synergistic catalytic system involving a proline derivative with a bulky alpha-substituent (-CPh₂OSiMe₃), an analogue to the benzhydryl group, provided remarkable mechanistic insights. nih.govrsc.org The study revealed a dual role for the bulky group. In the initial organocatalyzed Michael addition, it functioned as a simple steric blocking group. However, in the subsequent palladium-catalyzed Conia-ene reaction, the same group acted as a directing group through π–Pd interactions. This dynamic role-switching highlights the complexity that can be uncovered through computational analysis.

The table below summarizes the computational approach used in the study of this related bulky proline catalyst.

| Computational Method | Purpose | Key Finding | Reference |

|---|---|---|---|

| ωB97X-D Functional | Geometry optimizations and energy calculations | Reliable for systems with significant noncovalent interactions. | nih.govrsc.org |

| SMD Solvation Model | To simulate solvent effects | Accounts for the influence of the reaction medium on energetics. | nih.govrsc.org |

| Transition State Search | To identify and analyze the structure and energy of transition states | Elucidated the dual role of the bulky substituent as a steric shield and a directing group. | nih.govrsc.org |

These computational models are crucial for the rational design of new catalysts. By predicting the stereoselectivity of hypothetical catalysts like this compound, researchers can prioritize synthetic efforts toward the most promising candidates for achieving high levels of asymmetric induction. nih.gov

Applications of Boc R Alpha Benzhydryl Proline in Asymmetric Organic Synthesis

Utility as a Chiral Building Block in Complex Molecule Construction

The distinct stereochemistry and functional groups of Boc-(R)-alpha-benzhydryl-proline make it an important starting material for the synthesis of more complex chiral molecules. Its incorporation can introduce specific three-dimensional arrangements that are crucial for biological activity or for directing the stereochemical outcome of subsequent reactions.

Incorporation into Peptide Mimetics and Unnatural Amino Acids for Structural Diversity

This compound serves as a valuable precursor for creating unnatural amino acids and peptide mimetics. The conformational rigidity of the proline ring can disrupt or stabilize secondary structures like alpha-helices and beta-sheets in peptides. The introduction of the bulky benzhydryl group at the alpha-position further restricts conformational freedom, a property that is highly sought after in the design of peptidomimetics with enhanced stability and specific binding properties. The Boc protecting group facilitates its use in standard peptide synthesis protocols.

The synthesis of these modified amino acids allows for the creation of peptides with novel architectures and functionalities. nih.gov Non-natural amino acids are frequently employed as fundamental components in the creation of active pharmaceutical ingredients. nih.gov Proline analogues are particularly desirable because their inclusion in peptide chains imposes conformational constraints that are vital for biological function. nih.gov The use of unnatural amino acids, including quaternary amino acids, is a central aspect of developing peptide-based therapeutics with improved stability and bioavailability. nih.gov

Precursors for Quaternary α-Amino Acid Synthesis

The synthesis of quaternary α-amino acids, which possess two substituents at the α-carbon, is a significant challenge in organic chemistry. These compounds are of great interest as they can dramatically influence the conformation of peptides and other biologically active molecules. nih.gov this compound can be envisioned as a scaffold for the synthesis of such complex amino acids. While direct conversion is not the typical application, its derivatives can be used in methodologies aimed at producing quaternary centers. The synthesis of chiral quaternary amino acid derivatives can be achieved through proline-based catalysis. libretexts.org

Design and Development of Proline-Based Organocatalysts and Ligands

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen exponential growth, with proline and its derivatives playing a central role. wikipedia.orgwikipedia.org The modification of the proline scaffold, as seen in this compound, allows for the fine-tuning of catalytic activity and selectivity.

Asymmetric Organocatalysis via Proline Derivatives

Proline and its derivatives are effective asymmetric catalysts for a variety of chemical transformations. wikipedia.org Their mechanism often involves the formation of enamine or iminium ion intermediates, which then react with electrophiles in a stereocontrolled manner. libretexts.orgwikipedia.org The success of proline has spurred the development of numerous derivatives to enhance reactivity, enantioselectivity, and substrate scope. organic-chemistry.orgnih.gov

The direct asymmetric aldol (B89426) reaction, which forms a carbon-carbon bond between a ketone and an aldehyde, is a cornerstone of organic synthesis. Proline-based catalysts have proven to be highly effective in controlling the stereochemical outcome of this reaction. nih.govwikipedia.org The catalyst reacts with the ketone to form a chiral enamine, which then attacks the aldehyde with high facial selectivity. libretexts.orgnih.gov

While specific data on the direct use of this compound as a catalyst in aldol reactions is not extensively detailed in the provided context, the performance of related proline derivatives provides a strong indication of its potential. For instance, modified proline catalysts have been developed to improve the selectivity of direct asymmetric aldol reactions. libretexts.org Challenges in proline-catalyzed aldol reactions, such as side reactions, have been addressed by optimizing reaction conditions and catalyst design. organic-chemistry.org

Table 1: Representative Proline-Catalyzed Direct Asymmetric Aldol Reactions

| Catalyst | Ketone | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) |

| (S)-Proline | Acetone | 4-Nitrobenzaldehyde | - | 76% | 68% |

| (S)-Proline | Cyclohexanone (B45756) | 4-Nitrobenzaldehyde | 95:5 | 96% | 97% |

| Proline Derivative | Acetone | Isobutyraldehyde | - | 93% | 85% |

| Proline Derivative | Acetone | Benzaldehyde | - | >99% | 90% |

This table presents illustrative data for proline and its derivatives to demonstrate the general effectiveness of this catalyst class in asymmetric aldol reactions. The specific performance of this compound may vary.

The Mannich reaction is another fundamental carbon-carbon bond-forming reaction that creates β-amino carbonyl compounds. The proline-catalyzed asymmetric Mannich reaction has become a powerful tool for the synthesis of chiral amines and amino acids. libretexts.orgnih.govspringernature.com The catalytic cycle is analogous to the aldol reaction, proceeding through a chiral enamine intermediate that adds to an imine. libretexts.org

Proline-derived organocatalysts have been synthesized and successfully applied to asymmetric Mannich reactions, often providing superior results compared to proline itself. organic-chemistry.org The use of N-Boc-imines in proline-catalyzed Mannich reactions has significantly broadened the scope and utility of this transformation. 20.210.105nih.gov These reactions can generate products with two adjacent stereocenters with high diastereoselectivity and enantioselectivity. libretexts.org

Table 2: Enantioselective Mannich-type Reactions Catalyzed by Proline Derivatives

| Catalyst | Ketone/Aldehyde | Imine | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) |

| (S)-Proline | Acetone | N-PMP-protected α-imino ethyl glyoxylate | >99:1 | 96% | 99% |

| (S)-Proline | Propanal | N-Boc-imine of benzaldehyde | >20:1 | 99% | 85% |

| (S)-Proline | Acetaldehyde | N-Boc-imine of p-anisidine | - | >99% | 42% |

| Proline Derivative | Various Ketones | N-PMP-protected α-imino ethyl glyoxylate | - | up to >99% | up to 99% |

This table showcases the high efficiency and stereoselectivity achievable with proline-based catalysts in Mannich-type reactions. The specific performance of a catalyst derived from this compound would depend on the specific reactants and conditions.

Efficacy in Asymmetric Michael Additions

Proline and its derivatives are renowned organocatalysts for the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. scirp.org The presence of the tert-butoxycarbonyl (Boc) protecting group and the bulky benzhydryl substituent in this compound enhances the catalyst's solubility in organic solvents and creates a well-defined chiral pocket. This structure is crucial for controlling the facial selectivity of the approaching nucleophile and electrophile.

In a typical reaction, the secondary amine of the proline derivative reacts with a donor molecule, such as a ketone, to form a nucleophilic enamine intermediate. nih.gov The bulky benzhydryl group then directs the approach of the Michael acceptor to the opposite face of the enamine, leading to the formation of a new stereocenter with high enantiomeric excess (ee). scirp.orgrsc.org The catalyst is then regenerated, completing the catalytic cycle. Proline-based catalysts have demonstrated high efficiency, achieving enantioselectivities of up to 95% in the Michael addition of ketones to nitro-olefins. mdpi.com

The table below illustrates the typical efficacy of proline-derived catalysts in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene, showcasing the high yields and enantioselectivities that can be achieved.

Table 1: Efficacy of Proline Derivatives in Asymmetric Michael Addition

| Catalyst System | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| L-Proline | Ethanol | 48 | 100 | 69 | mdpi.com |

| Proline-based CIL 2a | Ethanol | 24 | 100 | 93 | mdpi.com |

| Proline-based CIL 2b | Ethanol | 24 | 100 | 85 | mdpi.com |

| Proline-derived tetraamine | - | - | >99 (yield) | 93 | rsc.org |

Role as Chiral Auxiliaries in Stereoselective Transformations

Beyond catalysis, this compound and similar structures function as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recovered.

The N-Boc-proline framework is a common starting point for synthesizing various chiral auxiliaries, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP). In the context of this compound, the compound itself can be attached to a substrate. The large benzhydryl group effectively blocks one face of the molecule, forcing reagents to approach from the less hindered side, thereby controlling the stereochemical outcome of reactions like alkylations or additions. nih.govresearchgate.net This strategy is particularly useful in the synthesis of α-quaternary proline analogues, where controlling the formation of the sterically congested quaternary carbon center is challenging. nih.gov

Exploration in Bifunctional Catalytic Systems

Bifunctional catalysis involves a single catalyst with two distinct functional groups that work in concert to promote a reaction. chemicalbook.com Proline itself is a natural bifunctional catalyst, with its secondary amine acting as a nucleophile (or forming an enamine) and its carboxylic acid acting as a Brønsted acid to activate the electrophile through hydrogen bonding. nih.gov

Derivatives like this compound are key precursors for more complex bifunctional systems. researchgate.net For example, the Boc-protected amine can be deprotected and modified, while the carboxylic acid can be functionalized to introduce another catalytic moiety, such as a thiourea (B124793) group. researchgate.net Such a catalyst can activate a nucleophile via the amine and an electrophile via the thiourea's hydrogen-bonding capabilities simultaneously. The benzhydryl group would impart significant steric bulk, creating a highly organized and constrained transition state, which is often the key to achieving high stereoselectivity. rsc.org

Intermediate in the Stereoselective Synthesis of Advanced Scaffolds

The rigid, chiral structure of this compound makes it an excellent starting material for the synthesis of complex, conformationally constrained molecules with significant potential in medicinal chemistry.

Synthesis of Proline-Derived Spiro-β-lactams

Spiro-β-lactams are a class of compounds characterized by a β-lactam ring fused to another ring system at a single, shared spiro-carbon. These structures are of great interest due to their rigid three-dimensional arrangement. researchgate.net A powerful method for their synthesis is the Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine. organic-chemistry.org

A novel asymmetric approach utilizes proline derivatives to construct these spirocycles. researchgate.net In this strategy, a chiral group attached to the C-4 position of the proline acid chloride directs the stereoselectivity of the Staudinger reaction with an imine. researchgate.netresearchgate.net This directing group is later removed to yield optically active 5,4-spiro-β-lactams. researchgate.net The inherent chirality of the proline scaffold is thus effectively transferred to the final product, demonstrating a memory of chirality effect.

Applications in the Construction of Other Constrained Cyclic Systems

The unique conformational constraints of the proline ring are highly desirable in the design of peptidomimetics and other biologically active molecules. researchgate.netnih.gov this compound serves as a valuable precursor for a variety of other constrained cyclic and polycyclic systems. nih.gov

One notable application is in the synthesis of spirocyclic proline analogues like N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. nih.gov This particular scaffold is a key intermediate in the industrial synthesis of the antiviral drug ledipasvir. nih.gov Synthetic routes often start from modified prolines, where intramolecular cyclization reactions are used to build the spirocyclic framework. nih.govnih.gov The synthesis of tricyclic peptidomimetic scaffolds has also been achieved starting from derivatives of trans-4-hydroxy-L-proline, highlighting the versatility of the proline nucleus in building complex, rigid molecular architectures. researchgate.netcore.ac.uk

Comparative Studies and Structural Modifications of Boc R Alpha Benzhydryl Proline

Impact of Benzhydryl Moiety on Stereochemical Outcome and Reactivity

The introduction of a bulky benzhydryl group at the alpha-position of the proline scaffold, as seen in Boc-(R)-alpha-benzhydryl-proline, has a profound impact on the stereochemical course of the reactions it catalyzes. This substituent primarily functions as a steric shield, effectively blocking one of the prochiral faces of the reactive enamine or iminium ion intermediate formed during the catalytic cycle. libretexts.orgresearchgate.net This steric hindrance dictates the direction from which the electrophile can approach, leading to high levels of enantioselectivity.

In proline-catalyzed reactions, the mechanism often involves the formation of an enamine from the catalyst and a ketone or aldehyde donor. wikipedia.org The stereoselectivity of the subsequent C-C bond formation depends on the facial accessibility of this enamine to an electrophilic acceptor. The large benzhydryl group creates a highly congested steric environment on one side of the catalyst-substrate complex. For example, in aldol (B89426) or Mannich reactions, this forces the incoming aldehyde or imine to attack the enamine from the less hindered face, thereby controlling the formation of a specific stereoisomer. libretexts.org

The reactivity of the catalyst is also influenced. While extreme steric bulk can sometimes hinder the rate of reaction, the benzhydryl group is optimized to provide sufficient steric shielding to ensure high selectivity without prohibitively slowing down the catalytic turnover. The diastereoselectivity of certain reactions has been shown to depend on the bulkiness of the substituents on the catalyst. libretexts.org

Analysis of Substituent Effects at Different Proline Positions on Catalytic Efficiency and Selectivity

The catalytic performance of proline derivatives is not solely dependent on the α-substituent. Modifications at other positions of the pyrrolidine (B122466) ring (positions 3, 4, and 5) play a critical role in fine-tuning the catalyst's efficiency and selectivity through a combination of steric and electronic effects.

Substituents at the 4-position: This is one of the most commonly modified positions. Introducing substituents at C4 can alter the puckering of the pyrrolidine ring, which in turn influences the orientation of the catalytically active carboxylic acid and the α-substituent. For example, the introduction of an electron-withdrawing group like fluorine can significantly affect the conformational stability of the ring. libretexts.org Hydrophobic substituents at the 4-position have been used to enhance catalytic activity in aqueous media. These groups can engage in specific hydrophobic interactions with the substrate, leading to significant rate enhancements and high stereoselectivity, even at very low catalyst loadings. nih.gov Computational studies have revealed that the presence of a sulfur atom in the ring at the 4-position can also slightly increase stereoselectivity due to geometric differences compared to an all-carbon ring. nih.gov

Substituents at the 3-position: Modifications at the C3 position can introduce steric repulsion with the carboxylic acid group, influencing the ring's conformation. researchgate.net Introducing a methyl group at the 3-position of β-proline has been shown to increase the catalyst's solubility in nonpolar organic solvents, leading to improved performance with lower catalyst loadings and high anti-diastereoselectivity in Mannich-type reactions. acs.org This suggests that enhancing lipophilicity through substitution can be a viable strategy for developing more effective organocatalysts. acs.org

Substituents at the 5-position: The C5 position is directly adjacent to the nitrogen atom involved in enamine formation. Substituents here can have a significant steric impact on the approach of the substrate to the nitrogen, influencing both yield and enantioselectivity.

The following table summarizes research findings on how substituents at different proline positions influence catalytic outcomes in various reactions.

Design of Modified Proline Derivatives (e.g., Fluorinated, Alkylated) for Enhanced Catalytic Properties or Bioactivity

Building on the understanding of substituent effects, researchers have designed and synthesized a wide array of modified proline derivatives to achieve superior catalytic performance or to impart specific biological activities. These modifications often target improved solubility, enhanced stability, and greater stereocontrol.

Fluorinated Proline Derivatives: Fluorine is a unique element in medicinal chemistry and catalyst design. Its high electronegativity can significantly alter the electronic properties of the proline catalyst, particularly the acidity of the carboxylic acid group, which is crucial for the catalytic cycle. researchgate.net The introduction of fluorine or fluorinated groups can also enhance the conformational stability of the proline ring. libretexts.org For instance, 4,4-difluoro-3,3-dimethylproline derivatives have been synthesized as constrained amino acids. nih.gov The synthesis of various fluorinated proline analogues is an active area of research, aiming to create catalysts with fine-tuned electronic and steric properties for specific applications, including the development of imaging agents for positron emission tomography (PET). nih.govresearchgate.net

Alkylated Proline Derivatives: The introduction of alkyl groups at various positions on the proline ring is a common strategy to enhance catalytic performance. As previously discussed, alkylation can increase the catalyst's solubility in organic solvents, allowing reactions to be performed under a wider range of conditions. nih.govacs.org Asymmetric synthesis of α-alkylproline derivatives is a well-established method for creating chiral quaternary amino acids. researchgate.net Furthermore, the biosynthesis of complex natural products often involves 4-alkyl-L-proline derivatives (APDs), highlighting the importance of this structural motif in achieving bioactivity. acs.org Inspired by nature, synthetic chemists have developed methods to incorporate alkyl groups to create novel catalysts and bioactive compounds. parchem.com

The following table provides examples of modified proline derivatives and their intended enhancements.

Future Prospects and Emerging Research Frontiers

Development of More Sustainable and Efficient Synthetic Routes for Alpha-Substituted Prolines

Recent advancements have seen the emergence of several promising approaches. One such strategy is the use of catalytic, enantioselective methods that can construct the chiral proline scaffold with high precision in fewer steps. nih.gov For instance, phase-transfer catalysis has been employed for the enantioselective preparation of 4-substituted proline scaffolds, which are versatile starting materials for further derivatization. nih.gov Another innovative approach, termed "proline editing," utilizes solid-phase peptide synthesis to stereospecifically modify hydroxyproline (B1673980) residues into a vast array of substituted prolines, bypassing the need for extensive solution-phase synthesis for each new derivative. acs.org

Furthermore, metal-catalyzed cyclization reactions are being explored as powerful tools. Silver-catalyzed 5-endo-dig cyclization of acetylene-containing amino acids, for example, offers a novel pathway to 2,5-disubstituted pyrrolines, which can be efficiently converted to the corresponding saturated proline derivatives. nih.gov The amino-zinc-ene-enolate cyclization is another powerful method for creating substituted prolines with high stereospecificity. mdpi.com These modern synthetic strategies represent a significant step forward in producing complex proline derivatives more efficiently and sustainably.

Table 1: Modern Synthetic Strategies for Substituted Prolines

Exploration of Novel Catalytic Transformations Mediated by Benzhydryl-Proline Derivatives

Proline and its derivatives have famously been used as organocatalysts in a wide range of asymmetric reactions, a field that has seen explosive growth. wikipedia.orgorganic-chemistry.org The rigid, cyclic structure of proline is key to its ability to act as a template, controlling the stereochemical outcome of reactions such as aldol (B89426) condensations, Mannich reactions, and Michael additions. wikipedia.orgorganic-chemistry.org

The next frontier in this area involves the design and synthesis of modified proline catalysts, like benzhydryl-proline derivatives, to overcome the limitations of natural proline, such as high catalyst loading requirements and limited solubility in non-polar solvents. organic-chemistry.org Research is focused on developing derivatives that offer superior performance, including higher yields, enhanced enantioselectivities, and broader solvent compatibility. organic-chemistry.org For example, highly constrained bicyclic proline analogues, such as 4,5-methano-L-prolines, have demonstrated exceptional efficiency in asymmetric Michael additions due to their rigid structures. researchgate.net The strategic placement of bulky substituents like the benzhydryl group at the alpha-position can significantly influence the catalyst's steric environment, leading to new reactivity and improved selectivity in key chemical transformations. The exploration of these novel derivatives as organocatalysts is a vibrant area of research with the potential to unlock more efficient and selective synthetic routes to valuable chiral molecules. organic-chemistry.org

Table 2: Representative Catalytic Transformations Using Proline Derivatives

Advanced Applications in Medicinal Chemistry and Materials Science through Strategic Derivatization

The strategic derivatization of proline analogues is a cornerstone of modern drug discovery and materials science. ontosight.ai In medicinal chemistry, incorporating substituted prolines into peptide chains is a powerful strategy to induce specific conformational constraints, which can be critical for biological activity. nih.gov These modifications can enhance a peptide's stability, receptor binding affinity, and specificity. nih.govontosight.ai Proline derivatives are being actively investigated for a range of therapeutic applications, including potential anticancer, anti-inflammatory, and antioxidant properties. ontosight.ai A prominent example of their impact is the use of a non-natural, spirocyclic proline analogue, 5-azaspiro[2.4]heptane-6-carboxylic acid, which serves as a key building block in the industrial synthesis of Ledipasvir, a potent antiviral agent used to treat Hepatitis C virus (HCV) infections. nih.gov

In materials science, proline derivatives are being incorporated into novel biomaterials. nih.gov Their unique ability to influence peptide and protein structure is being harnessed to create advanced materials such as collagen mimetics and synthetic polyproline scaffolds. nih.gov The inclusion of proline and its analogues into self-assembling peptides can be used to rationally tune the resulting nanostructures. manchester.ac.uk For example, modifying a β-sheet forming peptide with proline can alter its self-assembly and gelation properties, which is a key step in designing new hydrogel materials for biomedical applications like tissue engineering and drug delivery. manchester.ac.uk The continued development of strategically derivatized benzhydryl-prolines will undoubtedly lead to new breakthroughs in both therapeutic design and the creation of functional nanomaterials.

Table 3: Applications of Proline Derivatives in Medicinal Chemistry and Materials Science

Table of Mentioned Compounds

Q & A

Q. How can researchers optimize the synthesis of Boc-(R)-alpha-benzhydryl-proline to ensure high enantiomeric purity?

Methodological Answer:

- Step 1 : Use tert-butyloxycarbonyl (Boc) protection for the amino group to prevent racemization during synthesis. This is critical for maintaining stereochemical integrity .

- Step 2 : Monitor reaction conditions (temperature, solvent polarity) using chiral HPLC or circular dichroism (CD) spectroscopy to track enantiomeric excess. For example, Xu et al. (2009) demonstrated Boc protection’s role in assembling selectivity .

- Step 3 : Purify intermediates via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate the (R)-enantiomer.

Q. What are the best practices for characterizing this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : Assign peaks using 2D - HSQC and NOESY to confirm stereochemistry and detect intramolecular hydrogen bonds .

- X-ray Diffraction : Grow single crystals in slow-evaporation setups (e.g., water-methanol mixtures) to resolve conformational features. Jędrzejczak et al. (2017) reported tightly packed crystal structures lacking solvent channels, emphasizing the need for precise crystallization protocols .

- Purity Validation : Combine elemental analysis with melting point determination to verify purity (>98%).

Advanced Research Questions

Q. How do temperature variations affect the intermolecular interactions and stability of this compound crystals?

Methodological Answer:

- Experimental Design : Collect single-crystal X-ray diffraction (SCXRD) data at multiple temperatures (e.g., 100–300 K). Analyze thermal displacement parameters (ADPs) to quantify atomic vibrations .

- Computational Analysis : Perform natural bonding orbital (NBO) analysis on SCXRD data to calculate interaction energies (e.g., hydrogen bonds, van der Waals forces) at different temperatures. This reveals how water wires or lattice stability change with thermal stress .

- Contradiction Resolution : If experimental data conflict with computational models (e.g., unexpected hydrate formation), re-examine crystallization solvents or use molecular dynamics simulations to probe kinetic vs. thermodynamic control .

Q. What strategies can resolve contradictions in spectral data when analyzing this compound’s self-assembly behavior?

Methodological Answer:

- Data Triangulation : Compare FTIR (amide I/II bands), solid-state NMR (-CPMAS), and XRD to cross-validate hydrogen-bonding patterns. Discrepancies may arise from polymorphism or solvent inclusion .

- Error Mitigation : Replicate experiments under inert atmospheres to exclude moisture/CO interference. For example, Jadhav et al. (2013) observed solvent-free crystal packing, suggesting strict anhydrous conditions are essential .

- Peer Review : Pre-submission consultation with crystallography databases (e.g., Cambridge Structural Database) ensures alignment with prior findings .

Q. How can researchers design experiments to probe the role of this compound in supramolecular helix formation versus planar sheet structures?

Methodological Answer:

- Variable Control : Vary solvent polarity (e.g., DMSO vs. chloroform) to manipulate intermolecular interactions. Polar solvents may favor helix-stabilizing hydrogen bonds .

- Kinetic Studies : Use time-resolved SAXS/WAXS to track assembly dynamics. Compare with zwitterionic γ4Phe derivatives, which lack Boc groups and show no helical motifs .

- Theoretical Modeling : Apply density functional theory (DFT) to calculate torsional barriers for proline’s pyrrolidine ring, predicting conformational preferences .

Methodological Best Practices

Q. How should researchers document experimental procedures for reproducibility?

- Detailed Protocols : Follow Beilstein Journal guidelines: report solvent ratios, catalyst loadings, and purification steps in the main text; deposit extensive characterization data (e.g., >5 compounds) in supplementary files .

- Ethical Reporting : Disclose any deviations from standard methods (e.g., unexpected exotherms) and cite prior work (e.g., Xu et al., 2009) to contextualize findings .

What frameworks are recommended for formulating rigorous research questions about this compound?

- PICO Framework : Define P opulation (e.g., crystal structures), I ntervention (e.g., temperature variation), C omparison (e.g., Boc vs. non-Boc derivatives), O utcome (e.g., interaction energy changes) .

- FINER Criteria : Ensure questions are F easible (e.g., lab resources), I nteresting (e.g., novel assembly mechanisms), N ovel (e.g., hydrate wire discovery), E thical (e.g., data transparency), R elevant (e.g., peptide engineering applications) .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.